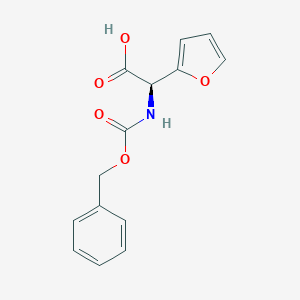

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Description

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid is a chiral compound featuring a furan ring substituted with a benzyloxycarbonyl (Cbz)-protected amino group and an acetic acid side chain. The Cbz group, a common protecting moiety in peptide synthesis, enhances stability during reactions while allowing selective deprotection under hydrogenolytic conditions. This compound is synthesized via multicomponent reactions involving furan derivatives, glyoxals, and acetic acid precursors, as described in methodologies for related furylacetic acids . Its structural complexity and functional groups make it valuable in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to chiral, aromatic, and acidic motifs.

Properties

IUPAC Name |

(2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQGTYDVJBARBW-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a furan derivative.

Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.

Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group serves as a protective moiety for the amino functionality, enabling selective reactions at other sites. Deprotection is critical for accessing the free amino acid derivative.

Key Findings :

-

Acidic conditions (HCl/dioxane) achieve near-quantitative deprotection due to protonation of the carbamate .

-

Catalytic hydrogenation preserves stereochemistry but requires inert conditions to avoid furan ring hydrogenation .

Furan Ring Functionalization

The electron-rich furan ring undergoes electrophilic substitution and cross-coupling reactions.

Acylation via Friedel-Crafts

| Reagents | Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| Acetic anhydride | HZSM-5 zeolite | 2-Acetyl-furan-2-YL-acetic acid | 89% | |

| Acetyl chloride | HZSM-5 zeolite | 2-Acetyl-furan-2-YL-acetic acid | 92% |

Mechanistic Insight :

-

Acylium ion formation on HZSM-5 surfaces facilitates electrophilic attack at the furan’s α-position .

-

Water inhibits reaction rates but does not affect selectivity .

Palladium-Catalyzed Cross-Coupling

| Reagents | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, CuTC | 2-Phenyl-furan-2-YL-acetic acid | 73% | |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, Me₂PPh | 2-(4-Methoxyphenyl)-furan-2-YL-acetic acid | 91% |

Stereochemical Impact :

Carboxylic Acid Derivitization

The acetic acid group undergoes esterification, amidation, and peptide coupling.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Ethyl (R)-Cbz-amino-furan-2-YL-acetate | 88% | |

| Amidation | Glycine methyl ester, EDC/HOBt | (R)-Cbz-Gly(furan-2-YL)-Gly-OMe | 76% |

Optimization Notes :

Stereospecific Reactions

The (R)-configuration enables enantioselective transformations:

| Reaction | Catalyst/Ligand | Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| Hydrocupration | Cu(OAc)₂/(S,S)-Ph-BPE | 88% | |

| Asymmetric hydrogenation | RuH(CO)(PPh₃)₃Cl, dCypp | 92% |

Critical Observation :

Comparative Reactivity with Analogues

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₁₄H₁₃N₁O₅

- Molecular Weight : 275.26 g/mol

- IUPAC Name : (2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid

The compound features a furan ring, an amino group protected by a benzyloxycarbonyl (Cbz) group, and an acetic acid moiety. Its unique structure allows for selective reactions due to the protected amino group, making it valuable in multi-step synthesis processes.

Synthetic Routes

The synthesis of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid typically involves:

- Formation of the Furan Ring : Methods such as the Paal-Knorr synthesis.

- Introduction of the Amino Group : Via nucleophilic substitution reactions.

- Protection of the Amino Group : Using benzyloxycarbonyl chloride (Cbz-Cl).

- Formation of the Acetic Acid Moiety : Through carboxylation reactions.

Chemistry

This compound serves as an intermediate in organic synthesis , particularly in the development of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO₄ | Furanones |

| Reduction | H₂/Pd-C | Deprotected amines |

| Substitution | Acyl chlorides | N-acyl derivatives |

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and protein modifications. Its reactive functional groups allow researchers to probe into mechanisms of action at the molecular level.

Medicine

This compound has potential applications in drug development , particularly as a precursor for peptide-based drugs. Its structure allows for modifications that can enhance pharmacological activity.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies involving enzyme assays showed that varying the concentration of Cbz-FA resulted in significant changes in enzyme activity, indicating its potential as a lead compound for drug design.

Case Study 2: Synthesis of Peptide Derivatives

In a study focusing on peptide synthesis, this compound was utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The results indicated that the incorporation of Cbz-FA led to higher yields of desired peptide sequences compared to traditional amino acids.

Mechanism of Action

The mechanism of action of ®-Benzyloxycarbonylamino-furan-2-YL-acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amino group that can interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share core features with the target molecule, such as furan/acetic acid backbones or protective groups, but differ in substituents and properties:

Physicochemical and Reactivity Differences

- Cbz Group vs.

- Chirality: The (R)-configuration of the target compound distinguishes it from non-chiral analogs, influencing its binding affinity in enantioselective biological interactions .

- Lipophilicity : The Cbz group contributes to a higher estimated XLogP3 (~2.5) compared to the sulfonyl derivative (XLogP3 = 1.3), suggesting greater membrane permeability .

Research Findings and Trends

Recent studies highlight the versatility of furan-acetic acid hybrids in targeting inflammatory enzymes (e.g., COX-2) and antimicrobial agents. The target compound’s chirality and protective group modularity position it as a promising scaffold for optimizing pharmacokinetic profiles, as seen in related benzofuran derivatives .

Biological Activity

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid is an organic compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₁O₅, with a molecular weight of approximately 275.26 g/mol. The compound features a furan ring, an amino group, and a benzyloxycarbonyl protecting group, which enhances its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the furan moiety and the introduction of the benzyloxycarbonyl group. Various synthetic routes may be optimized for purity and yield depending on the intended application.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, derivatives of benzoxazole have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

| Compound | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antibacterial & Antifungal | Bacillus subtilis, Candida albicans |

| Benzoxazole derivatives | Antibacterial & Antifungal | Bacillus subtilis, Candida albicans |

Cytotoxicity Studies

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary data suggest that compounds related to this structure exhibit differential toxicity, often being more toxic to cancer cells than to normal cells. This selectivity indicates potential for development as anticancer agents .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within microbial and cancerous cells. The presence of the furan ring may enhance its ability to form reactive intermediates that can disrupt cellular functions, leading to cell death or inhibition of growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyloxycarbonylglycine | Glycine backbone with benzyloxycarbonyl | Lacks furan ring; simpler structure |

| Furan-2-acetic acid | Furan ring with acetic acid | No amino group; simpler reactivity |

| (S)-Benzyloxycarbonylamino-furan-2-YL-acetic acid | Stereoisomer of (R)-form | Different stereochemistry affects biological activity |

The presence of the furan ring and specific stereochemistry in this compound contributes significantly to its unique biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the promising biological activities associated with this compound:

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited effective antimicrobial activity against selected strains, indicating its potential as a therapeutic agent.

- Cytotoxicity : Research involving various cancer cell lines revealed that certain derivatives showed higher cytotoxicity towards cancer cells compared to normal cells, suggesting a possible pathway for anticancer drug development.

- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) have provided insights into how modifications to the chemical structure can enhance or diminish biological activity, guiding future synthetic efforts aimed at optimizing efficacy .

Q & A

Q. What are the key synthetic pathways for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to an amino-furan acetic acid precursor. A critical step is hydrogenation in glacial acetic acid to reduce intermediates, as demonstrated in analogous furan-containing compounds . Optimization includes:

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) improve yield during deprotection.

- Temperature control : Maintain 25–50°C to prevent side reactions (e.g., racemization).

- Solvent purity : Use anhydrous acetic acid to avoid hydrolysis of the Cbz group.

| Step | Reagents/Conditions | Key Considerations |

|---|---|---|

| Protection | Benzyl chloroformate, base (e.g., NaHCO₃) | pH control to avoid over- or under-protection. |

| Hydrogenation | H₂, Pd/C in AcOH | Monitor pressure and reaction time to prevent over-reduction. |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, the furan ring protons appear as distinct doublets (δ 6.2–7.4 ppm), while the Cbz group shows characteristic benzyl signals (δ 4.8–5.2 ppm for CH₂) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Chiral columns (e.g., Chiralpak®) differentiate enantiomers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ expected for C₁₄H₁₅NO₅: 285.0974).

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?

- Methodological Answer : Conflicting stereochemical data may arise from racemization during synthesis or improper analytical conditions. To address this:

- Chiral HPLC : Compare retention times with authentic (R)- and (S)-standards .

- X-ray Crystallography : Definitive assignment via crystal structure analysis (e.g., as seen in pharmacopeial standards for (R)-2-amino-2-phenylacetic acid derivatives) .

- Circular Dichroism (CD) : Monitor Cotton effects to confirm absolute configuration.

Q. What experimental strategies mitigate side reactions during the hydrogenation of intermediates?

- Methodological Answer : Common side reactions include over-reduction of the furan ring or premature Cbz deprotection. Strategies include:

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : Stability data indicate:

- Temperature : Store at –20°C in sealed containers to prevent degradation.

- Light Sensitivity : Protect from UV exposure (use amber vials).

- Incompatibilities : Avoid strong oxidizers or bases, which may hydrolyze the Cbz group .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point data across literature sources?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To reconcile:

- Recrystallization : Reproduce results using solvents like ethanol/water mixtures.

- DSC/TGA : Thermogravimetric analysis determines decomposition points vs. true melting.

- Cross-Validation : Compare with structurally similar compounds (e.g., benzyloxycarbonyl-amino acids with furan moieties ).

Comparative Methodological Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.